Vactosertib, also known as TEW-7197, is a potent, orally bioavailable inhibitor of transforming growth factor-beta (TGF-β) receptor type I, also known as activin receptor-like kinase 5 (ALK5). [] Vactosertib functions as a research tool in investigating the role of TGF-β signaling in various biological processes and disease models. Its primary role in scientific research involves elucidating the impact of TGF-β signaling on various cellular processes such as proliferation, differentiation, and extracellular matrix production.
Vactosertib exerts its effects by specifically inhibiting the kinase activity of ALK5. [] ALK5 plays a crucial role in mediating the intracellular signaling cascade initiated by TGF-β ligands. By blocking ALK5, Vactosertib effectively disrupts downstream TGF-β signaling, preventing the phosphorylation and activation of SMAD2/3, key transcription factors that regulate the expression of TGF-β target genes. This inhibition leads to the suppression of various cellular responses typically induced by TGF-β, including cell growth, differentiation, and extracellular matrix production. [, , , , , , , , , ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6